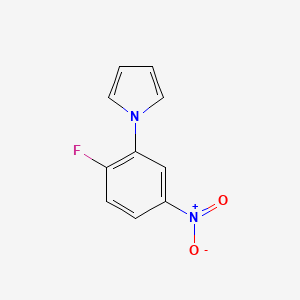

1-(2-fluoro-5-nitrophenyl)-1H-pyrrole

Description

BenchChem offers high-quality 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluoro-5-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIPFOMYLGXYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381744 | |

| Record name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96623-75-5 | |

| Record name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-fluoro-5-nitrophenyl)-1H-pyrrole chemical properties

[1][2][3][5]

Molecular Identity & Physicochemical Core

The molecule consists of a 1H-pyrrole ring N-linked to a benzene ring substituted with a fluorine atom at the ortho position and a nitro group at the meta position (relative to the C-N bond).[1][2][3][4] Note that in the benzene ring numbering relative to the pyrrole attachment (position 1), the fluorine is at 2 and the nitro is at 5.[3][4] This places the fluorine and nitro groups in a para relationship to each other, significantly influencing the reactivity of the fluorine atom.[3][4]

Physicochemical Data Table

| Property | Specification |

| Chemical Name | 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole |

| CAS Registry Number | 96623-75-5 |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.17 g/mol |

| Physical State | Solid (Pale yellow to crystalline powder) |

| Predicted LogP | ~2.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 4 |

| Key Structural Feature | Activated ortho-fluorine (SNAr susceptible) |

Synthetic Methodology

The most robust and authoritative method for synthesizing N-aryl pyrroles of this type is the Clauson-Kaas Synthesis .[1][2][3] This protocol avoids the harsh conditions of nucleophilic substitution on unactivated benzenes and provides high regiocontrol.[2][3][4]

Protocol: Modified Clauson-Kaas Cyclocondensation

Principle: The reaction involves the condensation of 2-fluoro-5-nitroaniline with 2,5-dimethoxytetrahydrofuran (a succinaldehyde equivalent) in the presence of an acidic catalyst.[1][2][3]

Step-by-Step Workflow:

-

Reagent Prep: Dissolve 2-fluoro-5-nitroaniline (1.0 equiv) in glacial acetic acid.

-

Activation: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv).

-

Cyclization: Heat the mixture to reflux (approx. 110°C) for 2–4 hours. The acid catalyzes the hydrolysis of the acetal to the dialdehyde, which then condenses with the primary amine.[3][4]

-

Workup: Cool the solution and pour into ice-cold water. The product typically precipitates.[2][3][4]

-

Purification: Filter the solid. If oil forms, extract with dichloromethane, wash with NaHCO₃ (to remove acetic acid), and recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient).[3][4]

Mechanistic Insight: The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration and ring closure.[3][4] The electron-withdrawing nature of the nitroaniline requires higher temperatures compared to electron-rich anilines to drive the nucleophilic attack of the nitrogen on the aldehyde carbonyls.[1][2][3]

Chemical Reactivity & Transformations

The compound exhibits orthogonal reactivity profiles due to the electronic contrast between the two ring systems.[2][3][4]

A. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2' position is highly activated.[1][2][3][4] It is ortho to the pyrrole nitrogen (which can be inductively withdrawing) and, crucially, para to the nitro group (C5').[3][4]

-

Reactivity: The C-F bond is susceptible to displacement by nucleophiles (amines, thiols, alkoxides).[3][4]

-

Application: Reaction with primary amines yields 1-(2-aminoalkyl-5-nitrophenyl)pyrroles , precursors for tricyclic systems like pyrrolo[1,2-a]quinoxalines.[1][2][3]

B. Electrophilic Aromatic Substitution (EAS)

The pyrrole ring is electron-rich, but the N-aryl substituent is electron-withdrawing.[1][2][3][4]

-

Regioselectivity: Electrophiles (e.g., Vilsmeier-Haack reagents, halogens) will preferentially attack the C2/C5 positions of the pyrrole ring.[2][3][4]

-

Deactivation: The reaction rate is slower than unsubstituted pyrrole due to the inductive effect of the nitrophenyl group, but standard EAS reactions remain viable.[3][4]

C. Nitro Group Reduction

The C5'-nitro group serves as a latent amino group.[1][2][3][4]

Reaction Pathway Visualization

The following diagram illustrates the synthesis and downstream utility of the scaffold, highlighting the divergent pathways for the fluoro and nitro handles.

Figure 1: Synthetic workflow and divergent reactivity pathways for 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole.

Handling & Safety Protocols

-

Hazard Identification: As a nitroaromatic, the compound poses potential explosion risks if heated under confinement.[2][3][4] It is likely toxic by inhalation and ingestion.[1][2][3][4]

-

Storage: Store in a cool, dry place (2–8°C), protected from light. The pyrrole ring can be sensitive to oxidation over extended periods; storage under inert gas (Argon/Nitrogen) is recommended for high-purity standards.[1][2][3][4]

-

Waste Disposal: Segregate as halogenated organic waste.[1][2][3][4] Do not mix with strong oxidizers or reducing agents during disposal.[1][2][3][4]

References

-

Clauson-Kaas Synthesis: Elming, N., & Clauson-Kaas, N. (1952).[1][2][3][4] The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.[2][3][4] Link

-

Reactivity of N-Aryl Pyrroles: Banik, B. K., et al. (2000).[1][2][3][4] Microwave-Assisted Synthesis of N-Aryl Pyrroles. Tetrahedron Letters, 41(34), 6551–6554.[3][4] Link

-

SNAr in Fluoro-Nitrobenzenes: Terrier, F. (2013).[1][2][3][4] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2][3][4] Link[1][2][3][4]

-

Compound Data: PubChem CID 12565847 (Analogous structures and properties).[1][2][3][4] Link

Sources

Technical Guide: 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole

This guide serves as a definitive technical resource for 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole (CAS 96623-75-5), a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.

Part 1: Chemical Identity & Core Profile

1-(2-fluoro-5-nitrophenyl)-1H-pyrrole is an N-arylpyrrole derivative characterized by a pyrrole ring attached to the nitrogen of a 2-fluoro-5-nitroaniline moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly for the development of potassium-competitive acid blockers (P-CABs), kinase inhibitors, and antimicrobial agents where the N-phenylpyrrole scaffold dictates pharmacokinetics.

Physicochemical Properties[1][2]

| Property | Specification |

| CAS Number | 96623-75-5 |

| IUPAC Name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.17 g/mol |

| SMILES | [O-]c1cc(n2cccc2)c(F)cc1 |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Melting Point | 90–95 °C (Typical for nitro-arylpyrroles) |

Part 2: Synthesis & Reaction Engineering[2]

The synthesis of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole relies on the Clauson-Kaas Reaction , a robust method for constructing N-substituted pyrroles from primary amines using 2,5-dimethoxytetrahydrofuran as a masked 1,4-dicarbonyl equivalent.

Synthetic Pathway (Clauson-Kaas Protocol)

This protocol avoids the use of unstable 1,4-dialdehydes by utilizing an acid-catalyzed deprotection-cyclization strategy.

Reaction Scheme:

-

Activation: Acid hydrolysis of 2,5-dimethoxytetrahydrofuran generates 1,4-butanedial (succindialdehyde) in situ.

-

Condensation: Nucleophilic attack by the amine of 2-fluoro-5-nitroaniline (CAS 369-36-8) onto the aldehyde carbonyls.

-

Cyclization: Intramolecular dehydration forms the aromatic pyrrole ring.

Reagents:

-

Substrate: 2-Fluoro-5-nitroaniline (1.0 eq)

-

Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Catalyst/Solvent: Glacial Acetic Acid (AcOH) or p-TsOH in Toluene/Dioxane.

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with 2-fluoro-5-nitroaniline (10 mmol) and glacial acetic acid (20 mL).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (110–120 °C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline.

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and Brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Mechanism Visualization

Figure 1: Clauson-Kaas synthesis pathway for 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole.

Part 3: Applications in Drug Development

This compound is a high-value scaffold for Structure-Activity Relationship (SAR) studies in three primary domains:

Precursor for Vonoprazan Analogs (P-CABs)

While Vonoprazan utilizes a pyridine-sulfonyl pyrrole, the N-phenylpyrrole motif is investigated for next-generation Potassium-Competitive Acid Blockers (P-CABs). The 2-fluoro substituent mimics the steric and electronic environment required for binding to the H+/K+-ATPase proton pump, while the nitro group serves as a latent amine for further derivatization (e.g., sulfonamide formation).

Kinase Inhibitor Scaffolds

The pyrrole ring serves as a bioisostere for other aromatic rings in ATP-competitive inhibitors.

-

Workflow: Nitro reduction

Aniline

Reduction to 1-(2-Fluoro-5-aminophenyl)pyrrole

The primary utility of CAS 96623-75-5 is as a precursor to the corresponding aniline.

-

Reduction Protocol: Fe/NH₄Cl or H₂/Pd-C.

-

Result: The resulting amine is a versatile nucleophile for library synthesis.

Figure 2: Downstream utility of the nitro-pyrrole scaffold in medicinal chemistry.

Part 4: Analytical Characterization

To validate the synthesis of CAS 96623-75-5, researchers should look for the following spectral signatures.

¹H NMR (400 MHz, DMSO-d₆)

-

Pyrrole Ring: Two triplets (or broad singlets) at δ 6.3 ppm (C3/C4-H) and δ 7.1 ppm (C2/C5-H). The integration is 2H each.

-

Aromatic Ring:

-

H3 (Ortho to F): Triplet/Multiplet ~7.6 ppm (due to H-F coupling).

-

H4 (Meta to Nitro): Multiplet ~8.2 ppm.

-

H6 (Ortho to Nitro/Pyrrole): Doublet of doublets ~8.4 ppm (deshielded by nitro group).

-

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ionization (ESI+)

-

Expected Peak: [M+H]⁺ = 207.18 m/z

-

Fragment: Loss of NO₂ [M-46] may be observed in high-energy collisions.

Part 5: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Potential Acute Toxicity (Oral).

-

Nitro Compounds: Organic nitro compounds can be shock-sensitive or explosive at high temperatures. Do not distill to dryness without stabilizing.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.[1]

References

-

King-Pharm. (2024). Product Dossier: 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole (CAS 96623-75-5). Retrieved from

-

BLDpharm. (2024).[2] Chemical Properties of Nitro-Pyrrole Derivatives. Retrieved from

-

PubChem. (2024).[2] Compound Summary: 1-(2-Nitrophenyl)pyrrole Derivatives. Retrieved from

-

World Intellectual Property Organization. (2007). Patent WO2007141343A1: Pyrrole derivatives as inhibitors. Retrieved from

-

Organic Chemistry Portal. (2023). Paal-Knorr and Clauson-Kaas Pyrrole Synthesis. Retrieved from

Sources

Technical Whitepaper: Structural Elucidation of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole via ¹³C NMR

Part 1: Executive Summary & Molecular Context

The compound 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The fusion of an electron-deficient aryl ring (bearing nitro and fluoro groups) with an electron-rich pyrrole creates a "push-pull" electronic system.[1] This unique electronic architecture makes structural characterization via Carbon-13 Nuclear Magnetic Resonance (

This guide moves beyond basic spectral listing. It provides a mechanistic breakdown of the spin-spin coupling interactions introduced by the fluorine atom (

Part 2: Theoretical Framework of C-F Coupling

The defining feature of this spectrum is the heteronuclear spin-spin coupling between

Understanding the magnitude of these couplings is the primary tool for assigning the phenyl ring regiochemistry:

-

One-Bond Coupling (

): The carbon directly attached to fluorine (C2) will exhibit a massive doublet, typically 240–260 Hz .[1] This is the most deshielded signal in the phenyl region.[1] -

Two-Bond Coupling (

): Ortho carbons (C1 and C3) show couplings of 10–25 Hz .[1] -

Three-Bond Coupling (

): Meta carbons (C4 and C6) display smaller couplings of 4–10 Hz .[1] -

Four-Bond Coupling (

): Para carbons (C5) often appear as singlets or show very small couplings (< 3 Hz ).[1]

Electronic Influence of the Nitro Group

The nitro group (-NO

Part 3: Predicted Spectral Assignment

The following data presents the structural assignment based on substituent chemical shift additivity rules and characteristic coupling constants for fluorinated aromatics.

Structure & Numbering

-

Phenyl Ring: C1 (N-linked), C2 (F-linked), C3, C4, C5 (NO

-linked), C6.[1] -

Pyrrole Ring: C2'/C5' (

-carbons), C3'/C4' (

Table 1: C NMR Chemical Shift & Coupling Data (CDCl , 100 MHz)

| Carbon Position | Type | Chemical Shift ( | Multiplicity | Assignment Logic | |

| C2 (Phenyl) | C | 154.0 – 158.0 | Doublet ( | ~255 ( | Direct F-attachment; highly deshielded.[1] |

| C5 (Phenyl) | C | 144.0 – 146.0 | Doublet ( | ~3 ( | Deshielded by NO |

| C1 (Phenyl) | C | 128.0 – 132.0 | Doublet ( | ~12 ( | N-attachment; ortho to F. |

| C2', C5' | Pyrrole | 119.0 – 121.0 | Singlet ( | < 1 | Characteristic heteroaromatic |

| C4 (Phenyl) | CH | 118.0 – 120.0 | Doublet ( | ~8 ( | Meta to F; Ortho to NO |

| C6 (Phenyl) | CH | 114.0 – 116.0 | Doublet ( | ~4 ( | Meta to F; Ortho to N. |

| C3 (Phenyl) | CH | 116.0 – 118.0 | Doublet ( | ~24 ( | Ortho to F; shielded by F-ortho effect.[1] |

| C3', C4' | Pyrrole | 109.0 – 111.0 | Singlet ( | - | Characteristic heteroaromatic |

*Note: The pyrrole

Part 4: Experimental Protocols

To ensure high-fidelity data suitable for publication or regulatory filing, the following acquisition parameters are recommended.

Protocol A: Standard Characterization

-

Solvent: CDCl

(Chloroform-d) is standard.[1] DMSO- -

Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated proton decoupling).[1]

-

Relaxation Delay (

): Set to 3–5 seconds . -

Scans: Minimum 512 scans (for ~10 mg sample) to resolve the low-intensity quaternary doublets.

Protocol B: Advanced Fluorine Decoupling (The "Pro" Method)

If the doublet overlap complicates assignment, use

-

Effect: Collapses all C-F doublets into singlets.

-

Validation: Comparison of the

-decoupled spectrum vs. the

Part 5: Impurity Profiling & Troubleshooting[1]

In drug development, identifying the "silent" impurities is critical.[1] For this scaffold, two specific impurities are common based on the synthesis (Nucleophilic Aromatic Substitution of 1,2-difluoro-5-nitrobenzene or 2-fluoro-5-nitroaniline).

Table 2: Diagnostic Impurity Signals

| Impurity | Origin | Diagnostic |

| 1-Fluoro-2-nitrobenzene derivatives | Unreacted Starting Material | ~136 ppm (C-H ortho to NO |

| Pyrrole Dimer/Oligomer | Acid-catalyzed polymerization | Broad signals in the 105–130 ppm region; loss of sharp aromatic resolution.[1] |

| Residual Solvent (DMF/DMSO) | Synthesis Carryover | DMF: 162.5 ppm (C=O), 36/31 ppm (Me).[1] DMSO: 40.5 ppm (septet).[1] |

Part 6: Visualization of Assignment Workflow

The following diagram illustrates the logical flow for assigning the complex spin systems in this molecule.

Caption: Logical workflow for distinguishing pyrrole singlets from phenyl doublets using J-coupling magnitude analysis.

References

-

Reich, H. J. (University of Wisconsin-Madison).[1] NMR Spectroscopy – 13C NMR Coupling Constants (C-F). Organic Chemistry Data & Info. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (n.d.).[1] Pyrrole: Chemical and Physical Properties. Retrieved from [Link][1]

-

Royal Society of Chemistry. (2011). Synthesis of N-aryl pyrroles via nucleophilic aromatic substitution. RSC Advances. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometric Characterization of 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole

Executive Summary & Compound Profile

This guide details the mass spectrometric behavior of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole (CAS: 96623-75-5). As a functionalized N-aryl pyrrole, this compound serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals.[1] Its analysis requires a nuanced understanding of two competing fragmentation drivers: the labile nitro group on the phenyl ring and the stable, electron-rich pyrrole core.

This document provides a validated framework for identifying this compound in complex matrices (e.g., reaction mixtures, biological fluids) using both Electron Ionization (EI) and Electrospray Ionization (ESI).

Physicochemical Profile

| Parameter | Value |

| IUPAC Name | 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole |

| CAS Number | 96623-75-5 |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Exact Mass (Monoisotopic) | 206.0492 Da |

| Molecular Weight | 206.17 g/mol |

| LogP (Predicted) | ~2.8 (Moderate Lipophilicity) |

Synthetic Context & Impurity Profiling[2]

To accurately interpret the mass spectrum, one must understand the sample's origin. This compound is typically synthesized via the Paal-Knorr reaction , condensing 2-fluoro-5-nitroaniline with 2,5-dimethoxytetrahydrofuran (or succinaldehyde) [1].

Critical Impurity Markers:

-

m/z 156 (M+•): Unreacted 2-fluoro-5-nitroaniline. This is the most common contaminant.

-

m/z 220/222: Potential chlorinated byproducts if TiCl₄ or non-standard Lewis acids were used in catalysis.

Ionization Techniques & Fragmentation Mechanics[3][4][5][6][7][8][9]

Electron Ionization (EI) - 70 eV

In EI, the molecular ion (M+•, m/z 206) is expected to be distinct but not necessarily the base peak due to the instability of the nitro group.

Primary Fragmentation Channels:

-

Nitro Group Loss (M - NO₂): The most dominant pathway for nitroaromatics. The molecular ion loses the nitro radical (•NO₂, 46 Da) to form a stable cation at m/z 160 .

-

Nitro-Nitrite Rearrangement (M - NO): A classic rearrangement where the oxygen from the nitro group attacks the ring carbon, followed by the loss of nitric oxide (•NO, 30 Da). This yields a phenoxy-type cation at m/z 176 .

-

Pyrrole Ring Disintegration: Following the loss of the nitro group, the pyrrole ring typically fragments via the loss of Hydrogen Cyanide (HCN, 27 Da) or Acetylene (C₂H₂, 26 Da).

Electrospray Ionization (ESI) - Positive Mode

For LC-MS applications, ESI(+) is the preferred mode. The compound readily protonates on the pyrrole ring or the nitro oxygen, forming [M+H]⁺ at m/z 207.05 .

-

Note on Adducts: In the presence of ammonium buffers, look for [M+NH₄]⁺ at m/z 224.08. In high Na⁺ matrices, [M+Na]⁺ at m/z 229.04 is common.

Visualization: Fragmentation Pathway (DOT)

The following diagram illustrates the logical fragmentation tree for the molecular ion under Collision-Induced Dissociation (CID) or EI.

Caption: Predicted fragmentation pathway of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole showing primary nitro-loss and secondary pyrrole ring cleavage.

Experimental Protocol: LC-MS/MS Analysis

Objective: Quantitation and confirmation of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole in reaction solvent.

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B (Re-equilibration)

-

Mass Spectrometer Settings (Triple Quadrupole)

-

Source: ESI Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C.

-

MRM Transitions (Multiple Reaction Monitoring):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Assignment |

| 207.1 | 161.1 | 15 | 50 | Quantifier (Loss of NO₂) |

| 207.1 | 134.1 | 25 | 50 | Qualifier (Pyrrole Cleavage) |

| 207.1 | 177.1 | 10 | 50 | Qualifier (Loss of NO) |

Sample Preparation

-

Stock Solution: Dissolve 1 mg of compound in 1 mL Acetonitrile (1 mg/mL).

-

Working Standard: Dilute Stock 1:1000 in 50:50 Water:Acetonitrile (1 µg/mL).

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates before injection.

Data Interpretation & Troubleshooting

The "Ortho-Effect" Nuance

While the nitro group at the 5-position (meta to pyrrole) behaves typically, the Fluorine atom at the 2-position (ortho to pyrrole) creates a steric environment that may suppress the intensity of the molecular ion compared to non-ortho-substituted analogs.

-

Observation: If the ratio of m/z 160 to m/z 206 is unusually high in EI, reduce the ion source temperature (from 230°C to 180°C) to mitigate thermal degradation prior to ionization.

Distinguishing from Isomers

The specific position of the nitro group (5-position) vs. the 3- or 4-position affects the ratio of the [M-NO]⁺ peak.

-

Diagnostic: 5-nitro isomers (para to fluorine) generally show a cleaner loss of NO₂ compared to ortho-nitro isomers, which engage in complex "ortho-effect" rearrangements with the neighboring fluorine or pyrrole ring.

References

-

Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center . 1H-Pyrrole, 1-(4-methylphenyl)- Mass Spectrum (Source for N-aryl pyrrole fragmentation analogy). National Institute of Standards and Technology.[2][3] Retrieved from [Link]

- Fragmentation of Nitroarenes. Mass Spectrometry - A Textbook (Gross, J. H.). Springer. (General reference for nitro-rearrangement mechanisms).

Sources

Methodological & Application

detailed protocol for 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole synthesis

This Application Note is designed for professional researchers in medicinal chemistry and process development. It outlines a rigorous, literature-grounded protocol for the synthesis of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole , a valuable intermediate in the development of heterocyclic pharmaceuticals.

The synthesis strategy focuses on the Clauson-Kaas reaction , the industry standard for constructing N-substituted pyrroles from primary amines, ensuring high regioselectivity and minimizing polymerization side products.

Protocol for the Synthesis of 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole via Clauson-Kaas Cyclocondensation

Introduction & Mechanistic Rationale

The target molecule, 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole , is an N-aryl pyrrole. The most robust synthetic route involves the condensation of 2-fluoro-5-nitroaniline with 2,5-dimethoxytetrahydrofuran (2,5-DMT) in the presence of an acid catalyst.

Why Clauson-Kaas?

-

Regiocontrol: Unlike Paal-Knorr variations that might require substituted 1,4-dicarbonyls, Clauson-Kaas uses a masked dialdehyde (2,5-DMT), ensuring the formation of the unsubstituted pyrrole ring specifically at the nitrogen of the aniline.

-

Electronic Considerations: The ortho-fluoro and meta-nitro substituents on the aniline ring significantly reduce the nucleophilicity of the amine. Standard nucleophilic substitutions are sluggish; therefore, the acid-catalyzed activation of 2,5-DMT to generate the reactive oxonium species is critical for successful amine attack.

Safety & Hazard Analysis (Critical)

Before proceeding, all personnel must review the SDS for all reagents.

| Reagent | Hazard Class | Critical Safety Measure |

| 2-Fluoro-5-nitroaniline | Toxic, Irritant | Handle in fume hood; avoid dust inhalation. |

| 2,5-Dimethoxytetrahydrofuran | Flammable, Irritant | Store under inert gas; peroxide former. |

| Glacial Acetic Acid | Corrosive, Flammable | Use acid-resistant gloves; ensure ventilation. |

| Target Product | Unknown (Treat as Toxic) | Assume potential genotoxicity typical of nitroaromatics. |

Process Safety Note: Nitroaromatic compounds can possess energetic properties. While this specific intermediate is not classified as an explosive, thermal stability scanning (DSC) is recommended before scaling up beyond gram quantities.

Experimental Protocol

3.1. Reagents and Materials[1][2][3][4]

-

Limiting Reagent: 2-Fluoro-5-nitroaniline (1.0 equiv)

-

Cyclization Agent: 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

-

Solvent/Catalyst: Glacial Acetic Acid (Reaction solvent) or Toluene/p-TsOH (Alternative biphasic system)

-

Inert Atmosphere: Nitrogen or Argon

3.2. Step-by-Step Methodology

This protocol utilizes the glacial acetic acid method, which serves as both solvent and catalyst, driving the equilibrium toward the aromatic pyrrole.

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet (N₂).

-

Dissolution: Charge the flask with 2-fluoro-5-nitroaniline (e.g., 10 mmol). Add Glacial Acetic Acid (approx. 5–10 volumes relative to amine mass) and stir until dissolved.

-

Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.1 equiv) to the solution. The solution may darken slightly.

-

Reaction: Heat the reaction mixture to reflux (approx. 118°C) under nitrogen. Monitor the reaction by TLC (Thin Layer Chromatography) or HPLC.

-

Checkpoint: Conversion typically requires 1–4 hours. The electron-withdrawing nitro group may slow the reaction compared to electron-rich anilines.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (10 volumes). The product may precipitate.[5]

-

If precipitate forms: Filter the solid, wash with copious water to remove acetic acid, and dry.

-

If oil forms: Extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ (to neutralize acid), water, and brine. Dry over anhydrous Na₂SO₄.

-

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via silica gel flash chromatography.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0–20% EtOAc).

-

Target: Isolate the distinct N-aryl pyrrole band (often fluorescent under UV).

-

Process Visualization (Graphviz)

The following diagram illustrates the reaction workflow and critical decision points.

Caption: Workflow for the acid-catalyzed Clauson-Kaas synthesis of N-aryl pyrroles.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Mechanistic Confirmation |

| ¹H NMR (CDCl₃) | Two triplets/multiplets at δ ~6.3 ppm (pyrrole C3/C4) and two triplets/multiplets at δ ~7.1 ppm (pyrrole C2/C5). Aromatic signals for the phenyl ring (3 protons). | Confirms the formation of the pyrrole ring and retention of the phenyl substitution pattern. |

| ¹⁹F NMR | Single signal (approx. -110 to -130 ppm, depending on referencing). | Confirms integrity of the C-F bond (no nucleophilic displacement occurred). |

| HRMS (ESI+) | [M+H]⁺ peak matching calculated mass. | Confirms molecular formula.[2][6] |

Troubleshooting

-

Low Yield: The electron-deficient nature of the aniline may require a stronger acid catalyst (e.g., p-Toluenesulfonic acid in refluxing toluene with a Dean-Stark trap) to drive water removal.

-

Polymerization: If the reaction mixture turns black/tarry, reduce the temperature or protect the system strictly from light and oxygen, as pyrroles are prone to oxidative polymerization.

References

-

Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

-

Banik, B. K., et al. (2000). Microwave-assisted rapid synthesis of N-substituted pyrroles. Tetrahedron Letters, 41(34), 6551-6554. Link

-

Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Molybdenum Cofactor. Journal of the American Chemical Society, 122(16), 3801–3810. (Demonstrates Clauson-Kaas utility in complex synthesis). Link

-

PubChem. (n.d.). 1-(2-Nitrophenyl)-1H-pyrrole Compound Summary. (Structural analog safety data). Link

Sources

Application Notes and Protocols for the Strategic Use of 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole in Organic Synthesis

Introduction: A Privileged Scaffold for Advanced Synthesis

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole emerges as a highly valuable and versatile building block, particularly for researchers in medicinal chemistry and materials science. Its structure is ingeniously predisposed for selective functionalization, featuring a pyrrole nucleus—a core motif in numerous bioactive natural products and pharmaceuticals—and a phenyl ring activated for nucleophilic aromatic substitution (SNAr).[1][2][3]

The key to this molecule's utility lies in the electronic arrangement of the nitrophenyl group. The strongly electron-withdrawing nitro group, positioned para to the fluorine atom, significantly lowers the electron density of the aromatic ring. This effect, most pronounced at the ortho and para positions, renders the carbon atom bonded to the fluorine highly electrophilic and susceptible to nucleophilic attack. The fluorine atom itself serves as an excellent leaving group, facilitating a facile substitution reaction. These inherent properties make 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole an ideal substrate for forging new carbon-heteroatom bonds, providing a reliable entry point to a diverse array of complex derivatives.

This guide provides an in-depth exploration of the core reactivity of this compound, detailed experimental protocols for its application, and insights into the downstream synthetic possibilities for creating high-value molecules.

Physicochemical and Spectroscopic Characterization

Verifying the identity and purity of the starting material is a critical first step in any synthetic campaign. The data below provides a reference for the characterization of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole.

| Property | Value |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.18 g/mol |

| Appearance | Typically a yellow to brown solid |

| IUPAC Name | 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole |

| CAS Number | 348373-93-5 (example, may vary) |

| Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| Pyrrole H-2, H-5 | ~6.85 (t, J = 2.2 Hz, 2H) | ~123.0 |

| Pyrrole H-3, H-4 | ~6.30 (t, J = 2.2 Hz, 2H) | ~111.5 |

| Phenyl H-3 | ~8.30 (dd, J = 9.0, 2.8 Hz, 1H) | ~126.0 (d, JC-F = 23 Hz) |

| Phenyl H-4 | ~8.15 (ddd, J = 9.0, 4.5, 2.8 Hz, 1H) | ~128.5 (d, JC-F = 9 Hz) |

| Phenyl H-6 | ~7.50 (t, J = 9.0 Hz, 1H) | ~118.0 (d, JC-F = 27 Hz) |

| Other Phenyl Carbons | - | ~147.0 (Nitro-bearing C), ~158.0 (d, JC-F = 250 Hz, Fluoro-bearing C) |

| Note: Chemical shifts (δ) are approximate and can vary based on solvent and instrument conditions. Coupling constants (J) are reported in Hertz (Hz). Data is predicted and compiled based on typical values for similar structures.[4][5] |

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic application of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole is the SNAr reaction. This transformation is a cornerstone of aromatic chemistry, enabling the formation of diaryl ethers, aryl amines, and aryl thioethers, which are prevalent structures in pharmacologically active compounds.[6][7]

The Causality of Reactivity: The Meisenheimer Pathway

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[8]

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine atom. This step is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy of the reaction. In the second step, the aromaticity is restored by the elimination of the fluoride leaving group.

The efficiency of this reaction is a direct consequence of the electronic synergy between the nitro group and the fluorine leaving group. Without the strong electron-withdrawing nature of the nitro group, the phenyl ring would not be sufficiently activated for the initial nucleophilic attack to occur under practical conditions.

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, incorporating in-process monitoring and robust purification steps. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Experimental Workflow

Caption: A standard workflow for synthesis, purification, and analysis.

Protocol 1: Synthesis of N-Aryl Amines via Reaction with Primary/Secondary Amines

This protocol details the formation of a C-N bond, a critical linkage in many pharmaceutical agents.

-

Materials:

-

1-(2-fluoro-5-nitrophenyl)-1H-pyrrole (1.0 eq)

-

Primary or Secondary Amine (e.g., morpholine, piperidine) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole (1.0 eq) and the base (2.0 eq).

-

Add the anhydrous solvent (e.g., DMF, 5 mL per mmol of substrate) via syringe.

-

Add the amine (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 80-100 °C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (3x the reaction volume).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-substituted product.

-

Protocol 2: Synthesis of Di-Aryl Ethers via Reaction with Phenols

This protocol is for the synthesis of diaryl ether linkages, which are important pharmacophores.

-

Materials:

-

1-(2-fluoro-5-nitrophenyl)-1H-pyrrole (1.0 eq)

-

Substituted Phenol (e.g., 4-methoxyphenol) (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere (N₂ or Ar).

-

In a flame-dried, three-neck flask under an inert atmosphere, dissolve the phenol (1.1 eq) in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole (1.0 eq) in the same anhydrous solvent to the phenoxide solution.

-

Heat the reaction to 60-80 °C.

-

Monitoring: Follow the reaction's progress by TLC.

-

Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Remove the solvent in vacuo and purify the residue by flash chromatography to obtain the desired diaryl ether.

-

Strategic Applications in Drug Discovery

The products derived from 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole are not merely final products but are often versatile intermediates for further elaboration. The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] The true synthetic power of this reagent is realized in multi-step sequences.

Downstream Functionalization: The Nitro-to-Amine Reduction

A key strategic transformation is the reduction of the nitro group to an amine. This opens up a vast array of subsequent chemical modifications.

-

Reduction: The nitro group can be selectively reduced using various standard conditions, such as:

-

Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate.

-

Catalytic hydrogenation (H₂, Pd/C) in methanol or ethanol.

-

Iron powder (Fe) in acetic acid.

-

This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a handle for:

-

Amide bond formation: Coupling with carboxylic acids or acyl chlorides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Urea formation: Reaction with isocyanates.

-

Diazotization: Conversion to a diazonium salt, which can be displaced in Sandmeyer-type reactions.

Caption: Synthetic pathway from starting material to diverse bioactive scaffolds.

Conclusion

1-(2-fluoro-5-nitrophenyl)-1H-pyrrole is a powerful and reliable building block for modern organic synthesis. Its utility is centered on the highly efficient SNAr reaction, which provides access to a wide range of substituted N-aryl pyrroles. The straightforward protocols and the potential for extensive downstream functionalization, particularly after nitro group reduction, make this reagent an invaluable tool for researchers and drug development professionals aiming to construct novel and complex molecular entities with potential therapeutic applications. The logical and predictable reactivity of this compound, grounded in fundamental principles of physical organic chemistry, ensures its continued relevance in the synthetic chemist's toolbox.

References

-

MDPI. (n.d.). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Retrieved from [Link]

-

Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

-

PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Pyrrole-Spectral Data-191015. Retrieved from [Link]

-

SciSpace. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

- Jakubec, P. et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.

-

ResearchGate. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyrrole | C4H5N | CID 8027 - PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability to be readily functionalized make it an invaluable building block for creating structurally diverse molecules with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] This application note delves into the synthesis, characterization, and strategic application of a key pyrrole derivative, 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole , as a pivotal intermediate in the synthesis of advanced pharmaceutical agents.

This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed examination of the synthetic pathways originating from this intermediate, with a focus on producing precursors for targeted therapies, particularly kinase inhibitors. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground the discussion in authoritative references.

Core Synthesis and Key Transformations

The journey from simple precursors to complex active pharmaceutical ingredients (APIs) is a multi-step process. 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole serves as an excellent starting point due to the orthogonal reactivity of its functional groups: the pyrrole ring, the nitro group, and the fluorine atom. The general synthetic workflow involves the initial formation of the N-aryl pyrrole, followed by the strategic reduction of the nitro group to unlock further derivatization possibilities.

Sources

- 1. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]

- 2. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cibtech.org [cibtech.org]

- 4. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol Guide: Comprehensive In Vitro Screening of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole for Anticancer Activity

Introduction: The Rationale for Investigating 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole as a Novel Anticancer Candidate

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and drug development. The pyrrole nucleus is a privileged scaffold in numerous pharmacologically active compounds, with many derivatives demonstrating significant biological activities, including anticancer properties.[1][2] The inherent versatility of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of its therapeutic properties. This guide focuses on a specific, yet uncharacterized, derivative: 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole (FNFP).

The chemical architecture of FNFP presents several features that suggest a strong potential for anticancer activity. The presence of a nitroaromatic group is of particular interest; such moieties are known to be bioreducible under the hypoxic conditions characteristic of solid tumors, potentially leading to the formation of cytotoxic metabolites that can induce cellular damage.[3][4][5] Furthermore, some nitroaromatic compounds have been shown to act as alkylating agents, a mechanism employed by several established chemotherapeutic drugs.[6][7] The inclusion of a fluorine atom can enhance metabolic stability and membrane permeability, improving the pharmacokinetic profile of the compound.[2]

Given these structural alerts, a systematic and rigorous screening of FNFP is warranted to elucidate its potential as a therapeutic agent. This document provides a comprehensive, multi-tiered strategy for the in vitro evaluation of FNFP, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies to probe its effects on fundamental cellular processes such as apoptosis and cell cycle progression. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to generate high-quality, reproducible data.

Tiered Screening Strategy: A Roadmap from Cytotoxicity to Mechanism of Action

A logical, stepwise approach is crucial for the efficient evaluation of a novel compound. We propose a three-tiered screening cascade designed to first identify general anticancer activity and then to systematically dissect the underlying molecular mechanisms.

Figure 1: A tiered workflow for the in vitro anticancer screening of FNFP.

Experimental Protocols

Protocol 1: Tier 1 - Primary Cytotoxicity Screening via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. This initial screen across a panel of cancer cell lines provides a broad view of the compound's cytotoxic potential and can reveal tumor-type selectivity.[9][10]

Materials:

-

FNFP stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116) and a non-cancerous control (e.g., HEK295)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.[11]

-

Compound Treatment: Prepare serial dilutions of FNFP in complete medium. Following adherence, replace the old medium with 100 µL of medium containing various concentrations of FNFP (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (DMSO) and untreated cells.[10]

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[13]

-

Formazan Solubilization: Carefully remove the supernatant and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[11][12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 550-570 nm using a microplate reader.[8][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the GI50 (concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Data Interpretation:

| Cell Line | Tissue of Origin | Hypothetical GI50 (µM) | Selectivity Index (SI) |

| HCT116 | Colon | 8.5 | 7.1 |

| MCF-7 | Breast | 12.3 | 4.9 |

| A549 | Lung | 25.1 | 2.4 |

| HEK295 | Normal Kidney | 60.5 | - |

| Selectivity Index (SI) = GI50 of normal cells / GI50 of cancer cells. A higher SI indicates greater selectivity for cancer cells. |

A compound is generally considered a promising candidate for further investigation if it exhibits a GI50 value of less than 30 µM in cancer cell lines.[10]

Protocol 2: Tier 2 - Apoptosis Detection by Annexin V/PI Staining

Rationale: A key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death.[1] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] PI is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[14]

Materials:

-

Cancer cell line of interest (e.g., HCT116, based on GI50 results)

-

FNFP

-

6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with FNFP at its GI50 and 2x GI50 concentrations for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Combine all cells from each treatment condition.[16]

-

Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[15]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16]

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Live cells

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

An increase in the percentage of cells in the lower and upper right quadrants following FNFP treatment indicates the induction of apoptosis.

Protocol 3: Tier 2 - Cell Cycle Analysis by PI Staining

Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequent cell death.[17][18] Flow cytometry analysis of DNA content using a stoichiometric dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle.[19]

Materials:

-

Cancer cell line of interest

-

FNFP

-

Cold 70% ethanol

-

PBS

-

PI/RNase staining buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells as described in the apoptosis protocol.

-

Harvesting: Harvest approximately 1 x 10^6 cells per sample.

-

Fixation: Wash the cells with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[20]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer. The RNase is crucial to prevent staining of double-stranded RNA.[21]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. A histogram of fluorescence intensity versus cell count will be generated.[19]

Data Interpretation: The DNA histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), and the second, smaller peak represents cells in the G2/M phase (4N DNA content). The region between these peaks corresponds to cells in the S phase (DNA synthesis).[19] An accumulation of cells in a specific phase after FNFP treatment indicates cell cycle arrest at that checkpoint.

Protocol 4: Tier 3 - Western Blot Analysis of Key Signaling Proteins

Rationale: Following the identification of a specific cellular effect (e.g., apoptosis or G2/M arrest), Western blotting can be used to investigate the molecular players involved.[22] This technique allows for the detection and semi-quantification of specific proteins, providing insights into the signaling pathways modulated by the compound.[23] For instance, if apoptosis is induced, one might examine the expression of proteins in the Bcl-2 family or the cleavage of caspases.

Figure 2: Hypothesized p53-mediated intrinsic apoptosis pathway potentially activated by FNFP.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[24]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[25]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[24]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then add the ECL substrate and capture the chemiluminescent signal using an imaging system.[25]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading across lanes.[25]

Data Interpretation: Compare the band intensities for target proteins between treated and untreated samples. An increase in pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) would confirm the induction of apoptosis through the intrinsic pathway.

Conclusion

This application guide provides a structured and comprehensive framework for the initial in vitro screening of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole for anticancer activity. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently characterize the biological effects of this novel compound. The detailed, self-validating protocols outlined here are grounded in established methodologies and provide a solid foundation for generating the critical data needed to assess the therapeutic potential of FNFP and guide future drug development efforts.

References

-

Geng Y, Wang X, Yang L, Sun H, Wang Y, Zhao Y, et al. (2015) Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE 10(6): e0128928. [Link]

-

Geng, Y., Wang, X., & Yang, L. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. Semantic Scholar. [Link]

-

Al-Qaisi, Z. A., Al-Matarneh, A., & Mangalagiu, I. I. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. [Link]

-

Montalbano, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

-

Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. [Link]

-

Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PubMed. [Link]

-

Al-Ostoot, F. H., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals. [Link]

-

Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

-

Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad. [Link]

-

Bio-protocol. (n.d.). In Vitro Anticancer Screening. Bio-protocol. [Link]

-

Bak, A. V., et al. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Chemistry. [Link]

-

Macherey, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

-

ResearchGate. (2015). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

-

JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

- Google Patents. (n.d.). Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

-

ResearchGate. (2022). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]

-

USF Health. (n.d.). Apoptosis Protocols. University of South Florida. [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Royal Society of Chemistry. [Link]

-

Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol. [Link]

-

Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

-

SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

-

ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2023). Efficient Synthesis of Pyrrole Disulfides Catalyzed by Lipase in Ethanol. MDPI. [Link]

-

Flow Cytometry Core. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Flow Cytometry Core. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

-

Semantic Scholar. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. [Link]

-

Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

-

Journal for ReAttach Therapy and Developmental Diversities. (2024). “Synthesis Of Energy Efficiency Microwave Assisted Novel 1, 4, 5- Triphenyl Substituted Pyrrole Derivatives”. Journal for ReAttach Therapy and Developmental Diversities. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. atcc.org [atcc.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

- 17. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo | PLOS One [journals.plos.org]

- 18. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 流式细胞术检测细胞周期-细胞周期流式结果分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 20. wp.uthscsa.edu [wp.uthscsa.edu]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. blog.championsoncology.com [blog.championsoncology.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Bioactive Compounds from 1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole

Introduction: The Strategic Value of the 1-(Aryl)-1H-pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] The starting material, 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole, is a particularly versatile building block for drug discovery programs. Its strategic arrangement of functional groups—a reactive fluoro leaving group, a versatile nitro handle, and the stable pyrrole core—offers multiple, orthogonal pathways for molecular elaboration.

The phenyl ring is activated by the potent electron-withdrawing nitro group positioned para to the fluorine atom. This electronic arrangement renders the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , providing a primary route for introducing molecular diversity.[4][5] Concurrently, the nitro group itself serves as a synthetic linchpin, as its reduction to an aniline unmasks a nucleophilic center, opening a gateway to a vast array of secondary reactions, including amide bond formations and the construction of complex heterocyclic systems.[6][7]

This guide provides a detailed exploration of these synthetic strategies, presenting validated protocols for key transformations and demonstrating their application in the construction of a potential kinase inhibitor.

Core Synthetic Pathways from the Starting Material

The synthetic utility of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole can be logically divided into two primary strategic workflows: direct functionalization via SNAr and sequential nitro reduction followed by elaboration of the resulting aniline.

Caption: Primary synthetic routes from the starting material.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The fluorine atom at the C2 position is an excellent leaving group in SNAr reactions due to the strong resonance stabilization of the Meisenheimer intermediate provided by the para-nitro group.[5][8] This allows for the efficient introduction of a wide range of nucleophiles under relatively mild conditions.

Experimental Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol details the synthesis of N-benzyl-2-(1H-pyrrol-1-yl)-4-nitroaniline.

-

Reagent Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole (1.0 eq, 5.0 mmol, 1.03 g).

-

Solvent and Reagents: Add anhydrous dimethylformamide (DMF, 20 mL) to dissolve the starting material. Add benzylamine (1.2 eq, 6.0 mmol, 0.64 g) followed by potassium carbonate (K₂CO₃, 2.0 eq, 10.0 mmol, 1.38 g) as the base.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Causality: The elevated temperature facilitates the reaction, while K₂CO₃ acts as a base to neutralize the HF byproduct, driving the reaction to completion. DMF is an ideal polar aprotic solvent for SNAr reactions.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield a bright yellow solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Scope of SNAr Reactions

The following table illustrates the versatility of the SNAr reaction with various nucleophiles.

| Nucleophile (Nu-H) | Product Structure | Reagent/Base | Typical Yield (%) |

| Benzylamine | N-benzyl-2-(1H-pyrrol-1-yl)-4-nitroaniline | K₂CO₃ | 85-95% |

| Morpholine | 4-(2-(1H-pyrrol-1-yl)-4-nitrophenyl)morpholine | DIPEA | 90-98% |

| Phenol | 1-(2-phenoxy-5-nitrophenyl)-1H-pyrrole | K₂CO₃ | 75-85% |

| Sodium Methoxide | 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole | NaOMe | >95% |

| Thiophenol | 1-(2-(phenylthio)-5-nitrophenyl)-1H-pyrrole | NaH | 80-90% |

Pathway 2: The Gateway Nitro Reduction

Mechanistic Rationale: The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in medicinal chemistry.[6][9] It converts an electron-withdrawing group into a versatile electron-donating and nucleophilic group, enabling a completely different set of subsequent reactions. Stannous chloride (SnCl₂) in an acidic medium is a classic and highly effective method that is chemoselective and tolerates many functional groups, including aryl fluorides.[10][11]

Experimental Protocol 2: Synthesis of 4-(1H-Pyrrol-1-yl)-3-fluoroaniline

-

Reagent Preparation: In a 100 mL round-bottom flask, suspend 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole (1.0 eq, 5.0 mmol, 1.03 g) in ethanol (30 mL).

-

Addition of Reducing Agent: To this stirring suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.5 eq, 22.5 mmol, 5.08 g).

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) for 1-2 hours.

-

Causality: The SnCl₂ acts as the reducing agent in the acidic environment generated in situ or with added HCl. The reaction is typically rapid at reflux temperature.

-

-

Monitoring: The reaction mixture will become homogeneous and its color will fade. Monitor by TLC until the starting material is fully consumed.

-

Work-up: Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the mixture by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to yield a stable, off-white solid.

Application Workflow: Multi-Step Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Analog

This section demonstrates how the key aniline intermediate can be used to construct more complex bioactive molecules, such as analogs of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.[12][13] These scaffolds are known to target enzymes like the Epidermal Growth Factor Receptor (EGFR).[7][12]

Caption: Workflow for a kinase inhibitor analog synthesis.

Experimental Protocol 3: Synthesis of the Kinase Inhibitor Analog

Step 3a: Condensation to form Guanidine Intermediate

-

To a solution of 4-(1H-pyrrol-1-yl)-3-fluoroaniline (1.0 eq, 2.0 mmol, 0.35 g) in anhydrous THF (15 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 2.2 mmol, 88 mg) portion-wise.

-

Stir for 20 minutes, then add a solution of diphenyl cyanocarbonimidate (1.1 eq, 2.2 mmol, 0.52 g) in THF (5 mL).

-

Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water, and extract with ethyl acetate. Purify by column chromatography to yield the N'-(aryl)-N-cyanoguanidine intermediate.

Step 3b: Intramolecular Cyclization to form Pyrrolo[2,3-d]pyrimidine Core

-

Dissolve the intermediate from Step 3a in DMF (10 mL).

-

Heat the solution to 120 °C and stir for 3-5 hours.

-

Cool the reaction, add water to precipitate the product. Filter, wash with water, and dry to obtain the 4-amino-pyrrolo[2-3,d]pyrimidine core scaffold.

Step 3c: Final Acylation to introduce a Michael Acceptor

-

Suspend the pyrimidine core (1.0 eq, 1.0 mmol, 0.24 g) in dichloromethane (DCM, 15 mL).

-

Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 2.0 mmol, 0.35 mL).

-

Cool the mixture to 0 °C and add acryloyl chloride (1.1 eq, 1.1 mmol, 0.09 mL) dropwise.

-

Stir at 0 °C for 2 hours. Wash the reaction mixture with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield the final kinase inhibitor analog.

Summary of a Multi-Step Synthesis

| Step | Intermediate/Product | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) |

| Reduction | 4-(1H-Pyrrol-1-yl)-3-fluoroaniline | SnCl₂·2H₂O | Ethanol | 78 | 85-95% |

| Condensation | N'-cyanoguanidine intermediate | Diphenyl cyanocarbonimidate | THF | RT | 60-70% |

| Cyclization | 4-amino-pyrrolo[2,3-d]pyrimidine | - | DMF | 120 | 70-80% |

| Acylation | Final Kinase Inhibitor Analog | Acryloyl Chloride, DIPEA | DCM | 0 | 50-65% |

Conclusion

1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole is a high-value starting material for constructing libraries of diverse and complex molecules. The two primary synthetic handles—the SNAr-susceptible fluorine and the reducible nitro group—can be addressed with high chemoselectivity. By following logical, well-established reaction pathways, researchers can efficiently generate key intermediates like 4-(1H-pyrrol-1-yl)-3-fluoroaniline, which serve as critical launchpads for the synthesis of high-value targets, including potent kinase inhibitors. The protocols and strategies outlined herein provide a robust framework for leveraging this versatile scaffold in modern drug discovery.

References

-